Ethyl glucuronide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethylglucuronid ist ein direkter Metabolit von Ethanol, der im Körper durch den Prozess der Glucuronidierung nach Exposition gegenüber Ethanol gebildet wird, typischerweise durch den Konsum alkoholischer Getränke . Es wird als Biomarker verwendet, um den Alkoholkonsum zu testen und die Alkoholabstinenz in verschiedenen Umgebungen zu überwachen, darunter Militär, Alkoholbehandlungsprogramme und professionelle Überwachungsprogramme .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Ethylglucuronid kann durch die enzymatische Reaktion von Ethanol mit Uridindiphosphatglucuronsäure synthetisiert werden, katalysiert durch das Enzym Glucuronyltransferase . Diese Reaktion findet typischerweise in der Leber statt.

Industrielle Produktionsmethoden: Die industrielle Produktion von Ethylglucuronid beinhaltet die Verwendung rekombinanter Enzyme und optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren kann Schritte wie Festphasenextraktion und Flüssigchromatographie gekoppelt mit Massenspektrometrie zur Reinigung und Analyse umfassen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ethylglucuronid unterliegt hauptsächlich Hydrolyse- und Konjugationsreaktionen. Es ist relativ stabil und unterliegt unter physiologischen Bedingungen keiner signifikanten Oxidation oder Reduktion .

Häufige Reagenzien und Bedingungen:

Hydrolyse: Ethylglucuronid kann unter sauren oder basischen Bedingungen zu Ethanol und Glucuronsäure hydrolysiert werden.

Konjugation: Es kann durch Glucuronidierung Konjugate mit anderen Molekülen bilden, die durch Glucuronyltransferase erleichtert werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte von Ethylglucuronidreaktionen sind Ethanol und Glucuronsäure, insbesondere unter hydrolytischen Bedingungen .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1.1 Alcohol Consumption Monitoring

EtG is widely used to monitor alcohol consumption in clinical settings, particularly for patients undergoing treatment for alcohol use disorders. Its presence in biological fluids, such as urine and blood, can indicate recent alcohol intake, often detectable for up to 90 hours after consumption, making it a valuable tool for assessing abstinence or relapse in patients .

1.2 Assessment of Abstinence

In outpatient treatment programs, EtG testing can provide an objective measure of alcohol abstinence. Studies have shown discrepancies between self-reported alcohol use and EtG levels, highlighting its potential as a more reliable indicator of actual consumption . This is particularly important in therapeutic settings where accurate tracking of sobriety is essential for effective treatment outcomes.

1.3 Pharmacokinetic Studies

Recent pharmacokinetic studies have established models to estimate the time since last drinking based on EtG concentrations. For instance, a study demonstrated a correlation between the ratio of EtG to ethyl sulfate (EtS) and the time elapsed since alcohol consumption, providing clinicians with tools to assess drinking patterns more accurately .

Forensic Applications

2.1 Legal and Forensic Testing

EtG testing is frequently employed in forensic contexts to establish alcohol consumption in legal cases, such as DUI (driving under the influence) incidents or custody disputes. Its ability to remain detectable long after ethanol itself has been metabolized makes it a crucial marker for retrospective analysis of alcohol intake .

2.2 Postmortem Toxicology

In postmortem examinations, EtG can be utilized to determine whether an individual had consumed alcohol prior to death. This application is particularly relevant in forensic toxicology, where understanding the circumstances surrounding an individual's death is critical .

Research Applications

3.1 Behavioral Studies

Research involving animal models has utilized EtG to study the effects of various interventions on ethanol consumption. For example, studies have explored how pharmacological agents can alter drinking behavior by measuring changes in EtG levels among treated subjects . This research contributes to understanding addiction mechanisms and potential therapeutic targets.

3.2 Method Development

The development of sensitive assays for detecting EtG has advanced significantly. Various methods, including liquid chromatography-mass spectrometry (LC-MS) and enzyme immunoassays, have been validated for accurate measurement of EtG in biological samples . These methods enhance the reliability of EtG testing across different applications.

Limitations and Considerations

While EtG testing offers numerous advantages, there are limitations that must be considered:

- False Positives : Exposure to non-beverage sources of ethanol (e.g., hand sanitizers) can lead to elevated EtG levels without actual alcohol consumption .

- Assay Variability : Differences in assay sensitivity and specificity can impact results; therefore, standardization across testing laboratories is essential for consistent outcomes .

- Interpretation Challenges : Clinicians must consider the context of EtG results carefully, as factors such as hydration status and individual metabolism can influence concentrations .

Wirkmechanismus

Ethyl glucuronide exerts its effects by serving as a biomarker for ethanol exposure. It is formed through the conjugation of ethanol with glucuronic acid, catalyzed by glucuronyl transferase . This process increases the water solubility of ethanol, facilitating its excretion from the body through urine .

Vergleich Mit ähnlichen Verbindungen

Ethyl Sulfate: Another metabolite of ethanol, formed through sulfation.

Naltrexone: Used in the treatment of alcohol dependence.

6β-Naltrexol: A metabolite of naltrexone.

Uniqueness: Ethyl glucuronide is unique in its high sensitivity and specificity as a biomarker for ethanol exposure. Unlike ethyl sulfate, which is also a metabolite of ethanol, this compound is more stable and can be detected in various biological matrices such as urine, hair, and nails .

Eigenschaften

CAS-Nummer |

17685-04-0 |

|---|---|

Molekularformel |

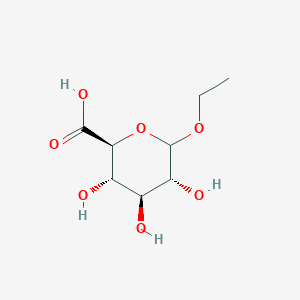

C8H14O7 |

Molekulargewicht |

222.19 g/mol |

IUPAC-Name |

(2S,3S,4S,5R)-6-ethoxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C8H14O7/c1-2-14-8-5(11)3(9)4(10)6(15-8)7(12)13/h3-6,8-11H,2H2,1H3,(H,12,13)/t3-,4-,5+,6-,8?/m0/s1 |

InChI-Schlüssel |

IWJBVMJWSPZNJH-XWBUKDKVSA-N |

SMILES |

CCOC1C(C(C(C(O1)C(=O)O)O)O)O |

Isomerische SMILES |

CCOC1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O |

Kanonische SMILES |

CCOC1C(C(C(C(O1)C(=O)O)O)O)O |

Physikalische Beschreibung |

Solid |

Synonyme |

ethyl beta-D-6-glucosiduronic acid ethyl glucuronide ethyl-beta-D-glucopyranosiduronic acid ethylglucuronide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.